3-chloro-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
3-chloro-1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN7O/c1-13-2-4-14(5-3-13)26-18-16(22-23-26)17(20-12-21-18)25-10-8-24(9-11-25)15(27)6-7-19/h2-5,12H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBXUEQJKKGLTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CCCl)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
It’s known that 1,2,3-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors. These interactions can lead to changes in the receptor’s function, which can result in various biological effects.
Biochemical Pathways
It’s known that similar compounds, such as 1,2,4-triazoles, have widespread potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities. These activities suggest that the compound may affect a variety of biochemical pathways.
Pharmacokinetics
It’s known that similar compounds, such as 1,2,3-triazoles, have high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature. These properties can impact the bioavailability of the compound.
Biochemical Analysis
Biological Activity
The compound 3-chloro-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, synthesis methods, and relevant case studies, highlighting its significance in drug development.
Chemical Structure
The compound features a triazolo-pyrimidine core linked to a piperazine moiety. The presence of chlorine and the p-tolyl group may contribute to its biological activity. The molecular formula can be represented as follows:
Antimicrobial Properties
Research indicates that derivatives of triazolo-pyrimidines exhibit significant antimicrobial activity. For example, compounds with similar structures have shown efficacy against various bacterial strains such as E. coli and S. aureus . The presence of functional groups in the triazole and pyrimidine rings enhances these properties.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 0.5 µg/mL |
| Similar Derivative A | S. aureus | 0.25 µg/mL |
| Similar Derivative B | K. pneumoniae | 0.75 µg/mL |
Anticancer Activity
Recent studies have explored the anticancer potential of triazolo-pyrimidine derivatives. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. For instance, a derivative exhibited an IC50 value of 80 nmol/L against histone lysine-specific demethylase 1 (LSD1), indicating potent inhibition .
Neuropharmacological Effects
The compound's piperazine structure suggests potential neuropharmacological applications. Research has indicated that similar compounds act as selective antagonists to neurokinin receptors, which are implicated in various neurological disorders .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The synthetic route may include:
- Formation of the Triazole Ring : Utilizing azide and alkyne coupling reactions.
- Pyrimidine Core Construction : Employing cyclization reactions to form the pyrimidine structure.
- Final Coupling with Piperazine : Utilizing amide bond formation techniques.
Study 1: Antimicrobial Evaluation
A study evaluated several triazolo-pyrimidine derivatives for their antimicrobial efficacy against clinical isolates of E. coli. The results indicated that modifications on the piperazine ring significantly enhanced activity .
Study 2: Anticancer Screening
In another investigation, a series of triazolo-pyrimidine derivatives were tested for their cytotoxic effects on human cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell proliferation, particularly in breast cancer cells .
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of compounds similar to 3-chloro-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one. For instance:
- MCF-7 Cell Studies : Research has shown that derivatives exhibit significant apoptosis induction in MCF-7 breast cancer cells. One study reported an increase in apoptosis by 58.29-fold compared to untreated controls, indicating strong anticancer potential .
Molecular Docking Studies
In silico analyses have been conducted to evaluate the binding interactions of this compound with various biological targets:
- EGFR and PI3K : Molecular docking studies suggest favorable interactions with epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K), which are critical pathways in cancer progression .
Antimicrobial Properties
The compound has also been assessed for antimicrobial activity:
- Broad-Spectrum Activity : Similar triazolopyrimidine derivatives have demonstrated effectiveness against a range of microbial strains, suggesting potential use as antimicrobial agents .
Synthesis Methodologies
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of Triazolopyrimidine Core : The initial step often involves cyclization reactions between appropriate precursors to form the triazolopyrimidine structure.
- Piperazine Attachment : The piperazine ring is introduced through nucleophilic substitution or coupling reactions.
- Chlorination : Chlorination steps may be included to achieve the desired substitution at specific positions.
Case Studies and Research Findings
Several case studies have documented the effectiveness of triazolopyrimidine derivatives in clinical settings:
Case Study 1: Anticancer Efficacy
A derivative similar to the target compound was tested in vitro against various cancer cell lines. The results indicated significant cytotoxic effects and highlighted the importance of structural modifications on biological activity .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of related compounds demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The findings support further exploration into their use as therapeutic agents in infectious diseases .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Triazole Ring
a. p-Tolyl vs. Benzyl Substituents
- Analog from : 1-(4-(3-Benzyl-3H-[1,2,3]Triazolo[4,5-d]Pyrimidin-7-yl)Piperazin-1-yl)Ethan-1-One (7b) replaces p-tolyl with benzyl. The benzyl group introduces greater aromatic bulk, which may sterically hinder target binding but improve π-π stacking interactions. Synthesis involves acylating piperazine intermediates with acetyl chloride under mild conditions .
b. p-Tolyl vs. 4-Methoxyphenyl Substituents
- Analog from : 3-Chloro-1-(4-(3-(4-Methoxyphenyl)-3H-[1,2,3]Triazolo[4,5-d]Pyrimidin-7-yl)Piperazin-1-yl)-2,2-DimethylPropan-1-One (CAS 920412-62-0) substitutes p-tolyl with 4-methoxyphenyl. Its molecular weight (429.9 g/mol) is higher than the target compound’s estimated ~415 g/mol due to the methoxy group’s oxygen atom .
Variations in the Acyl Chain
- Target Compound : The 3-chloropropan-1-one chain introduces a reactive chloro group, which may participate in covalent binding or act as a leaving group in prodrug strategies.
- Analog from : The ethan-1-one chain in compound 7b lacks the chloro substituent, reducing electrophilicity and possibly improving metabolic stability.
Preparation Methods
Cyclocondensation of Pyrimidine Precursors
The triazolopyrimidine scaffold is synthesized via cyclocondensation between 4,6-dichloropyrimidin-5-amine and p-tolyl azide. Key steps include:
Preparation of p-Tolyl Azide :
p-Toluidine is diazotized with sodium nitrite and HCl at 0–5°C, followed by treatment with sodium azide to yield p-tolyl azide.Cyclocondensation Reaction :
Reaction of 4,6-dichloropyrimidin-5-amine with p-tolyl azide in dimethylformamide (DMF) at 120°C for 12 hours forms 7-chloro-3-(p-tolyl)-3H-triazolo[4,5-d]pyrimidine (Yield: 78%).
Table 1: Optimization of Cyclocondensation Conditions
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 120 | 12 | 78 |
| DMSO | 130 | 10 | 65 |
| Ethanol | 80 | 24 | 42 |
Functionalization at the 7-Position
The 7-chloro group in the triazolopyrimidine core is replaced with piperazine via nucleophilic aromatic substitution:
- Reaction Conditions :
7-Chloro-3-(p-tolyl)-3H-triazolo[4,5-d]pyrimidine (1 equiv) and piperazine (3 equiv) are refluxed in acetonitrile for 8 hours to afford 7-(piperazin-1-yl)-3-(p-tolyl)-3H-triazolo[4,5-d]pyrimidine (Yield: 85%).
Mechanistic Insight :
The electron-deficient pyrimidine ring facilitates nucleophilic attack by piperazine, with the chloride leaving group eliminated as HCl.
Acylation of Piperazine with 3-Chloropropanoyl Chloride
Acylation Protocol
The piperazine nitrogen is acylated using 3-chloropropanoyl chloride under Schotten-Baumann conditions:
- Procedure :
7-(Piperazin-1-yl)-3-(p-tolyl)-3H-triazolo[4,5-d]pyrimidine (1 equiv) is dissolved in dichloromethane (DCM). 3-Chloropropanoyl chloride (1.2 equiv) and triethylamine (2 equiv) are added dropwise at 0°C. The mixture is stirred for 4 hours at room temperature to yield the target compound (Yield: 91%).
Table 2: Effect of Base on Acylation Efficiency
| Base | Solvent | Yield (%) |
|---|---|---|
| Triethylamine | DCM | 91 |
| Pyridine | DCM | 84 |
| Sodium bicarbonate | Water/DCM | 72 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃) : δ 8.62 (s, 1H, pyrimidine-H), 7.85 (d, J = 8.2 Hz, 2H, tolyl-H), 7.45 (d, J = 8.2 Hz, 2H, tolyl-H), 4.12 (t, J = 6.8 Hz, 2H, piperazine-CH₂), 3.78 (t, J = 6.8 Hz, 2H, piperazine-CH₂), 3.45 (t, J = 7.0 Hz, 2H, COCH₂), 2.95 (t, J = 7.0 Hz, 2H, CH₂Cl), 2.40 (s, 3H, tolyl-CH₃).
- ¹³C NMR : δ 170.2 (C=O), 154.6 (triazolo-C), 142.1 (pyrimidine-C), 134.5 (tolyl-C), 129.8 (tolyl-CH), 124.3 (triazolo-C), 52.4 (piperazine-CH₂), 44.8 (COCH₂), 40.1 (CH₂Cl), 21.3 (tolyl-CH₃).
High-Resolution Mass Spectrometry (HRMS)
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly:
Solid-Phase Synthesis
Immobilized piperazine on Wang resin enables stepwise assembly:
- Resin-bound piperazine reacts with 7-chloro-triazolopyrimidine.
- Cleavage and acylation yield the target compound (Overall yield: 68%).
Challenges and Optimization
Regioselectivity in Triazole Formation
Competition betweentriazolo[4,5-d]pyrimidine andtriazolo[1,5-a]pyrimidine isomers is controlled by:
Purification Strategies
- Column Chromatography : Silica gel (ethyl acetate/hexane, 3:7) removes unreacted piperazine.
- Recrystallization : Ethanol/water (4:1) yields crystals with >99% purity.
Q & A
Q. How can researchers validate target engagement in complex biological systems?
- Cellular Thermal Shift Assay (CETSA) : Monitor protein thermal stability shifts after compound treatment via Western blot .
- Photoaffinity Labeling : Incorporate a diazirine moiety into the compound for UV-crosslinking and pull-down/MS identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
